molecular formula C10H18O4 B1345461 Di-tert-butyl oxalate CAS No. 691-64-5

Di-tert-butyl oxalate

Cat. No. B1345461
CAS RN: 691-64-5
M. Wt: 202.25 g/mol
InChI Key: CIYGMWIAXRMHQS-UHFFFAOYSA-N
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Description

Di-tert-butyl oxalate is an ester . It has been used in the preparation of disodium salt of 2-[(dihydroxyphosphinyl) difluoromethyl] propenoic acid .


Molecular Structure Analysis

The molecular formula of Di-tert-butyl oxalate is C10H18O4 . It has a molecular weight of 202.25 . The SMILES string representation is CC©©OC(=O)C(=O)OC©©C .


Physical And Chemical Properties Analysis

Di-tert-butyl oxalate has a molecular weight of 202.25 . It has a density of 1.007g/cm³ . The melting point is 69-72℃ , and the boiling point is 229.3°C at 760 mmHg . The flash point is 90°C .

Scientific Research Applications

1. Use in Thermal Decomposition Studies

  • Summary of Application: Di-tert-butyl azodicarboxylate (DBAD), a compound similar to Di-tert-butyl oxalate, has been studied for its thermal decomposition mechanism and hazard assessment .
  • Methods of Application: The decomposition mechanism of DBAD was analyzed using a C80 Micro-calorimeter and STA-FTIR-MS instrument .
  • Results: The heat release per unit mass of DBAD is 699.85±52.88 kJ kg −1, and the activation energy calculated by Friedman method ranges from 28.58 to 52.03 kJ mol −1 . The self-accelerating decomposition temperature (SADT) calculated by Semenov model of DBAD under 25 kg standard package is 63.95 °C .

2. Use in Organic Synthesis

  • Summary of Application: Azodicarboxylates, including Di-tert-butyl azodicarboxylate (DBAD), are usually applied as reactive intermediates to synthesize other macromolecular substances due to their unique structural characteristics . The most widely used reaction is the Mitsunobu reaction .
  • Methods of Application: The Mitsunobu reaction refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .
  • Results: The Mitsunobu reaction has the characteristics of mild reaction conditions, high yield, and configuration inversion . It is mainly used in the fields of heterocyclic chemistry, medicinal chemistry, and organic synthesis .

3. Preparation of Disodium Salt of 2-[(Dihydroxyphosphinyl)Difluoromethyl]Propenoic Acid

  • Summary of Application: Di-tert-butyl oxalate is used in the preparation of disodium salt of 2-[(dihydroxyphosphinyl)difluoromethyl]propenoic acid .
  • Results: The results or outcomes of this specific application are not provided in the source .

4. Transesterification of β-Keto Esters

  • Summary of Application: Di-tert-butyl oxalate can be used in the transesterification of β-keto esters, a useful transformation in organic synthesis . This process has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
  • Methods of Application: The transesterification of β-keto esters most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .
  • Results: β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . The transesterification of β-keto esters has led to the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .

5. Preparation of Other Esters

  • Summary of Application: Di-tert-butyl oxalate can be used in the preparation of other esters .
  • Results: The results or outcomes of this specific application are not provided in the source .

Safety And Hazards

Di-tert-butyl oxalate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

properties

IUPAC Name

ditert-butyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYGMWIAXRMHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219157
Record name Di-tert-butyl oxalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl oxalate

CAS RN

691-64-5
Record name 1,2-Bis(1,1-dimethylethyl) ethanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl oxalate
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Record name Di-tert-butyl oxalate
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Record name Di-tert-butyl oxalate
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Record name Di-tert-butyl oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
JM Choi, EK Ma, CK Sohn, WK Lee - BULLETIN-KOREAN CHEMICAL …, 2000 - Citeseer
… However, we have found that CC bond cleavage of di-tert-butyl oxalate (Me3CO2C-CO2CMe3) which has no extrusive linkage such as azo group of azodicarboxylate is very difficult.…
Number of citations: 0 citeseerx.ist.psu.edu
S Joseph, R Sathishkumar, S Mahapatra… - … Section B: Structural …, 2011 - scripts.iucr.org
… except for dimethyl and di-tert-butyl oxalate which melt at 327 and … ΔS m in di-tert-butyl oxalate possibly increases the melting … Additionally, we investigated di-tert-butyl oxalate (DtBO) …
Number of citations: 0 scripts.iucr.org
PJ Garratt - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Methods: dimethyl oxalate; 7 di-tert-butyl oxalate; 8 others. …
Number of citations: 0 onlinelibrary.wiley.com
XG Bai, XY Yang, JX Wang - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
… The title compound, C 14 H 28 N 2 O 5 S, was synthesized by the reaction of 2-[(methylsulfanyl)methyl]oxirane with di-tert-butyl oxalate in hydrazine hydrate. In the crystal, molecules …
Number of citations: 0 scripts.iucr.org
SV Portnova, EL Krasnykh, SP Verevkin - Fluid phase equilibria, 2011 - Elsevier
… In this work vapor pressures of di-tert-butyl oxalate have been … sublimation enthalpies of di-tert-butyl oxalate derived in this … enthalpy of fusion of di-tert-butyl oxalate had to be adjusted …
Number of citations: 0 www.sciencedirect.com
XH Jiang, LD Song, YQ Long - The Journal of Organic Chemistry, 2003 - ACS Publications
… di-tert butyl oxalate 18 was also investigated. However, 4-fluoroacetophenone (1b) did not react with di-tert butyl oxalate … (1b, 1.0 equiv) with di-tert butyl oxalate (1.05 equiv) occurred …
Number of citations: 0 pubs.acs.org
MJ Wanner, JJM Hageman, GJ Koomen… - Journal of Medicinal …, 1980 - ACS Publications
… -5-ene and (b) by aminationwith the ammonium acetate of di-tert-butyl monofluorooxaloacetate (3), obtained via condensation of tert-butyl monofluoroacetate with di-tert-butyl oxalate. …
Number of citations: 0 pubs.acs.org
V Broicher, D Geffken - Tetrahedron letters, 1989 - Elsevier
… The procedure is based on the reaction of the well-known trifluoromethyltrimethylsiliane (CF 3 -TMS) 1 with the di-tert-butyl oxalate 2 in the presence of tetrabutylammonium fluoride as …
Number of citations: 0 www.sciencedirect.com
EE Smissman, MD Corbett, S El-Antably… - The Journal of …, 1972 - ACS Publications
… Di-tert-butyl oxalate would not undergo the reaction with o-nitrophenol under the conditions utilized for the etherification of the above compounds. At 150 di-terf-butyl oxalate …
Number of citations: 0 pubs.acs.org
DP Phillion, DG Cleary - The Journal of Organic Chemistry, 1992 - ACS Publications
… Diethyl (difluoromethyl)phosphonate,51, was metalated and added to di-tert-butyl oxalate to afford exclusively the unusually stable tert-butyl hemiketal 2. When a solution of this material …
Number of citations: 0 pubs.acs.org

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